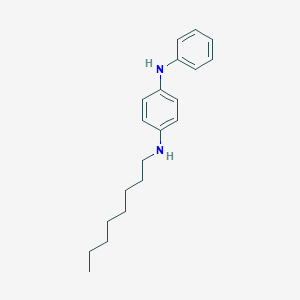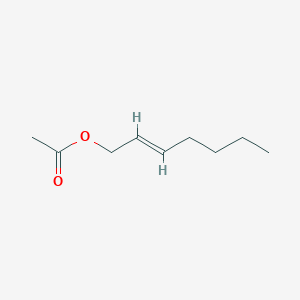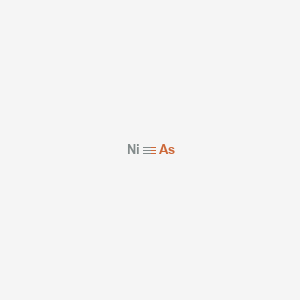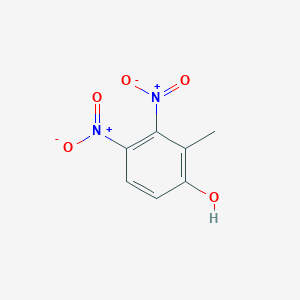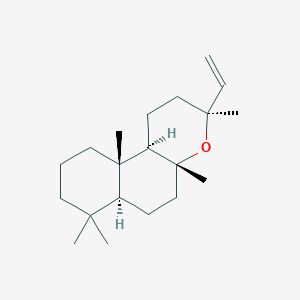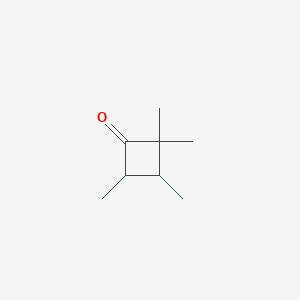
2,2,3,4-Tetramethylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4-Tetramethylcyclobutan-1-one, also known as TMCB, is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 2,2,3,4-Tetramethylcyclobutan-1-one is not well understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,3,4-Tetramethylcyclobutan-1-one has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and various dienophiles, as well as the Friedel-Crafts alkylation of various aromatic compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,2,3,4-Tetramethylcyclobutan-1-one. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,3,4-Tetramethylcyclobutan-1-one is its high reactivity and selectivity in various chemical reactions. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one is relatively easy to synthesize and has a long shelf life. However, one limitation of 2,2,3,4-Tetramethylcyclobutan-1-one is its high cost compared to other commonly used reagents.
Zukünftige Richtungen
There are several future directions for the study of 2,2,3,4-Tetramethylcyclobutan-1-one. One area of interest is the development of new synthetic methods for 2,2,3,4-Tetramethylcyclobutan-1-one that are more efficient and cost-effective. Additionally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a chiral building block in the synthesis of novel natural products and pharmaceuticals is an area of ongoing research. Finally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a catalyst in various chemical reactions and the development of new catalytic systems based on 2,2,3,4-Tetramethylcyclobutan-1-one is an area of interest for researchers.
Synthesemethoden
2,2,3,4-Tetramethylcyclobutan-1-one can be synthesized through a variety of methods, including the reaction of 2-butanone with trimethylaluminum in the presence of titanium tetrachloride, or the reaction of cyclobutanone with methylmagnesium bromide followed by dehydration. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one can also be synthesized through the oxidation of 2,2,3,4-tetramethylcyclobutanol with chromium trioxide.
Wissenschaftliche Forschungsanwendungen
2,2,3,4-Tetramethylcyclobutan-1-one has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. 2,2,3,4-Tetramethylcyclobutan-1-one has been used as a chiral building block in the synthesis of various natural products, such as the antibiotic (-)-spirofungin A. 2,2,3,4-Tetramethylcyclobutan-1-one has also been used as a monomer in the synthesis of novel polymers with unique properties, such as high thermal stability and good solubility in organic solvents. In the pharmaceutical industry, 2,2,3,4-Tetramethylcyclobutan-1-one has been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Eigenschaften
CAS-Nummer |
1193-34-6 |
|---|---|
Produktname |
2,2,3,4-Tetramethylcyclobutan-1-one |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
2,2,3,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(3,4)7(5)9/h5-6H,1-4H3 |
InChI-Schlüssel |
PVXWXVPUCQYBGD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1=O)(C)C)C |
Kanonische SMILES |
CC1C(C(C1=O)(C)C)C |
Synonyme |
2,2,3,4-Tetramethyl-1-cyclobutanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



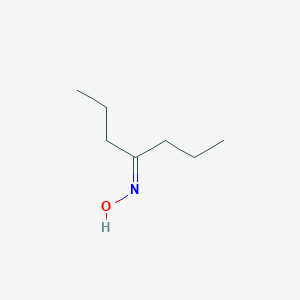
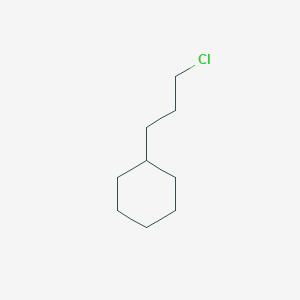
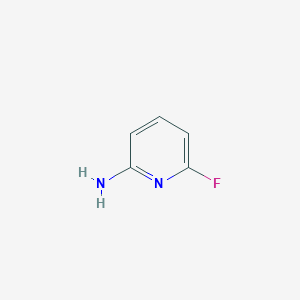
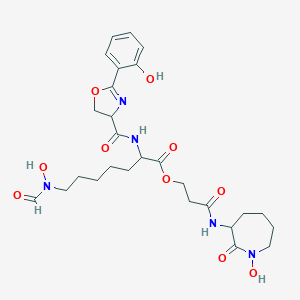
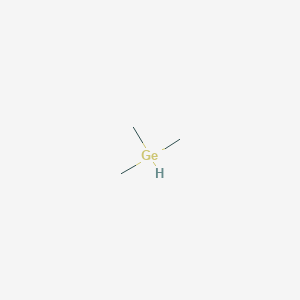
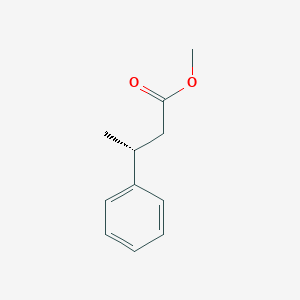
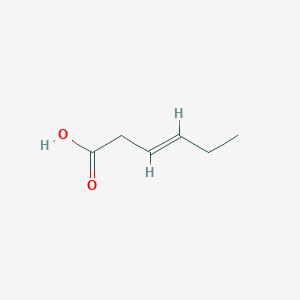
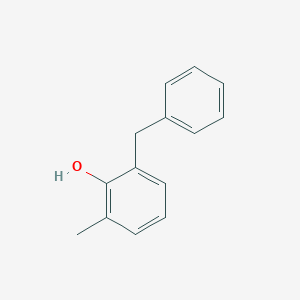
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
